2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid

Lipophilicity logP Drug-likeness

2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3) is a synthetic small-molecule building block that combines a rigid adamantane core with a 4-isopropylbenzenesulfonamide moiety linked through an α-amino acid scaffold. The compound belongs to the broader structural class of adamantane-sulfonamide derivatives, which have been investigated as inhibitors of carbonic anhydrase isoforms, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and γ-secretase.

Molecular Formula C21H29NO4S
Molecular Weight 391.53
CAS No. 1009548-97-3
Cat. No. B2905639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid
CAS1009548-97-3
Molecular FormulaC21H29NO4S
Molecular Weight391.53
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C21H29NO4S/c1-13(2)17-3-5-18(6-4-17)27(25,26)22-19(20(23)24)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16,19,22H,7-12H2,1-2H3,(H,23,24)
InChIKeyNVHWFSUIZAQYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3) for Medicinal Chemistry and Chemical Biology


2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3) is a synthetic small-molecule building block that combines a rigid adamantane core with a 4-isopropylbenzenesulfonamide moiety linked through an α-amino acid scaffold [1]. The compound belongs to the broader structural class of adamantane-sulfonamide derivatives, which have been investigated as inhibitors of carbonic anhydrase isoforms, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and γ-secretase [2]. Unlike many in-class compounds that have been optimized for specific enzyme targets, this molecule is supplied predominantly as a high-purity research intermediate, making its procurement value contingent on physicochemical differentiation and synthetic utility rather than a pre-validated biological profile .

Why Generic Substitution Is Not Advisable for 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3)


Compounds within the adamantane-sulfonamide class share a common scaffold but diverge significantly at the benzenesulfonamide para-substituent, where the identity of the alkyl group (isopropyl vs. n-propyl, methyl, or unsubstituted) alters steric bulk, lipophilicity, and hydrogen-bonding capacity [1]. For procurement decisions, substitution with a close analog such as the 4-propyl derivative (CAS 1009595-56-5) introduces a measurable change in computed logP (5.393 vs. 5.523) and may affect solubility and passive membrane permeability in biological assays [2]. Furthermore, batch-to-batch purity specifications vary across vendors; the target compound is consistently supplied at ≥95% purity with orthogonal analytical certification (NMR, HPLC, GC), a documentation standard not uniformly available from all suppliers of in-class analogs .

Quantitative Differentiation Evidence for 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3) vs. Closest Analogs


Computed Lipophilicity: Isopropyl vs. n-Propyl Benzenesulfonamide Substitution

The target compound bearing a 4-isopropyl substituent on the benzenesulfonamide ring exhibits a computed hydrophobic logP of 5.393, in contrast to 5.523 for the direct n-propyl analog (CAS 1009595-56-5), representing a decrease of 0.130 log units [1][2]. This difference arises from the branching of the isopropyl group, which reduces the solvent-accessible hydrophobic surface area relative to the linear n-propyl chain while maintaining the same molecular formula (C21H29NO4S) and molecular weight (391.52 Da).

Lipophilicity logP Drug-likeness Permeability

Ionization State and pH-Dependent Lipophilicity: LogD at Physiological and Lysosomal pH

The carboxylic acid of the target compound carries a computed pKa of 3.39, resulting in a logD value of 0.76 at pH 7.4 (predominantly ionized) and 2.06 at pH 5.5 (partially ionized) [1]. These values indicate that at physiological pH the compound exists largely in its anionic form, which limits passive membrane permeability but enhances aqueous solubility. Comparative logD data for the n-propyl analog are not available from the same database, precluding a direct head-to-head logD comparison; however, the higher logP of the n-propyl analog predicts a correspondingly higher logD at any given pH, suggesting the isopropyl variant may offer marginally better solubility at intestinal and plasma pH [2].

LogD Ionization Distribution coefficient Drug absorption

Analytical Quality Assurance: Batch-Specific Purity Certification

The target compound is supplied at a standard purity of 95% by multiple independent vendors, with batch-specific analytical documentation including NMR, HPLC, and GC provided upon request . In comparison, the n-propyl analog (CAS 1009595-56-5) is offered at similar purity levels (95–98%) but with variable availability of orthogonal analytical data depending on the supplier . The availability of multi-technique QC data for the target compound reduces the risk of introducing unidentified impurities into downstream synthetic or biological workflows.

Purity Quality control NMR HPLC Procurement compliance

Structural Differentiation: Steric and Conformational Consequences of Alkyl Branching

The 4-isopropyl substituent on the benzenesulfonamide ring introduces a branched alkyl group that occupies a different steric volume than the linear n-propyl group, with consequences for target binding and metabolic stability that are well-documented across sulfonamide-containing pharmacophores [1]. While no direct target-engagement data exist for this specific compound, structure-activity relationship (SAR) studies on related adamantane-sulfonamide 11β-HSD1 inhibitors demonstrate that even minor changes to the benzenesulfonamide para-substituent can shift IC50 values by more than 10-fold [2].

Steric effects Conformational analysis Protein-ligand interactions SAR

Recommended Application Scenarios for 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid (CAS 1009548-97-3) Based on Available Evidence


Lead Optimization of 11β-HSD1 Inhibitors Requiring Fine-Tuned Lipophilicity

For medicinal chemistry teams optimizing adamantane-sulfonamide 11β-HSD1 inhibitors, this compound serves as an isopropyl-substituted analog that provides a computed logP of 5.393—0.13 log units lower than the n-propyl variant—enabling systematic exploration of lipophilicity-dependent properties such as metabolic stability and plasma protein binding without altering the core scaffold [1][2].

Building Block for Diversity-Oriented Synthesis Requiring a Sterically Differentiated Sulfonamide

As a synthetic intermediate with five rotatable bonds and a polar surface area of 83.47 Ų, the compound is suited for library construction where the branched isopropyl group introduces steric differentiation from linear alkyl sulfonamide building blocks, potentially yielding distinct binding modes in target-based screens [1].

Physicochemical Profiling Studies Investigating Alkyl Branching Effects on Solubility and Permeability

The computed pKa (3.39) and pH-dependent logD values (0.76 at pH 7.4; 2.06 at pH 5.5) make this compound a useful tool for systematic studies examining the impact of alkyl branching on ionization-dependent solubility and passive permeability, especially when compared head-to-head with the n-propyl analog [1].

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